![molecular formula C9H18N2O5 B1286334 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate CAS No. 1177312-88-7](/img/structure/B1286334.png)

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the first paper describes the preparation of an enantiomerically pure compound that is part of the beta3-adrenergic receptor agonists, which indicates the importance of chirality and enantioselective synthesis in compounds that are used in receptor targeting . The second paper discusses a pyrrolidine-derived atropisomeric amino alcohol used as a chiral ligand for asymmetric synthesis . These studies suggest that the compound may also have significance in medicinal chemistry, particularly in the context of receptor interaction.

Synthesis Analysis

The synthesis of related compounds involves enantioselective processes, as seen in the first paper where an enantiomerically pure compound is prepared using kinetic resolution with a lipase enzyme . This method could potentially be applied to the synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate, considering the importance of stereochemistry in the final product's biological activity. The second paper provides insight into the use of a pyrrolidine-derived amino alcohol as a chiral ligand, which could be a key component in the synthesis of chiral alcohols with high enantiomeric excess . These approaches highlight the significance of chiral catalysts and ligands in the synthesis of complex organic molecules.

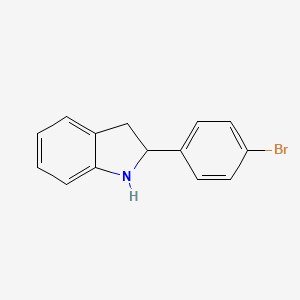

Molecular Structure Analysis

While the molecular structure of 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate is not directly analyzed in the papers, the discussion of pyrrolidine-derived compounds and their stereochemistry is highly relevant . The structure of such compounds is crucial for their function as ligands and their interaction with other molecules. The stereochemistry can affect the binding affinity and selectivity towards biological targets, which is essential for the development of pharmaceutical agents.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the addition of diethylzinc to prochiral aldehydes to produce chiral alcohols . This type of reaction is important for the formation of carbon-carbon bonds in an enantioselective manner. Although the specific reactions involving 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate are not detailed, the principles of asymmetric catalysis and the use of chiral ligands are pertinent to its potential chemical transformations.

Physical and Chemical Properties Analysis

Safety And Hazards

特性

IUPAC Name |

2-[3-(aminomethyl)pyrrolidin-1-yl]ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C2H2O4/c8-5-7-1-2-9(6-7)3-4-10;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVSKHPBZWGDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CCO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)